Tert-butyl 2-amino-4,5-dichlorobenzoate

Description

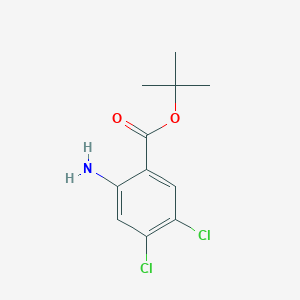

Tert-butyl 2-amino-4,5-dichlorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group, an amino substituent at the 2-position, and chlorine atoms at the 4- and 5-positions. These analogs are widely used in pharmaceutical and agrochemical synthesis due to their reactivity and stability .

Properties

IUPAC Name |

tert-butyl 2-amino-4,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)6-4-7(12)8(13)5-9(6)14/h4-5H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCRFARGVVTMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4,5-dichlorobenzoate typically involves the esterification of 2-amino-4,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2-amino-4,5-dichlorobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-amino-4,5-dichlorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4,5-dichlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

Tert-butyl 2-amino-4,5-dichlorobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,5-dichlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl derivative can be compared to analogous esters (methyl, ethyl) and chloro-substituted benzoates. Key differences arise from the ester group’s steric and electronic effects, as well as the positions of chlorine substituents. Below is a detailed analysis:

Ester Group Variations

- Methyl 2-amino-4,5-dichlorobenzoate (CAS 844647-17-2): Molecular Formula: C₈H₇Cl₂NO₂ Molecular Weight: 220.05 g/mol Properties: Smaller ester group enhances solubility in polar solvents. Commonly used in intermediates for drug synthesis due to ease of hydrolysis .

- Tert-butyl 2-amino-4,5-dichlorobenzoate (hypothetical): Estimated Molecular Formula: C₁₁H₁₃Cl₂NO₂ Estimated Molecular Weight: ~262.14 g/mol Properties: The bulky tert-butyl group likely reduces solubility in aqueous media but enhances stability against enzymatic or acidic hydrolysis, making it suitable for protecting carboxyl groups in multistep syntheses .

Chloro-Substitution Patterns

Similarity Scores (Based on Structural Overlap)

highlights similarity scores for related compounds:

- Methyl 2-amino-5-chlorobenzoate: 1.00 (highest similarity due to identical ester and single chloro-substitution) .

- Methyl 2-amino-4,5-dichlorobenzoate: 0.96 (lower score due to additional chlorine) .

- Tert-butyl analogs would likely score lower due to ester group differences.

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Chloro-Substitution |

|---|---|---|---|---|---|

| Methyl 2-amino-4,5-dichlorobenzoate | 844647-17-2 | C₈H₇Cl₂NO₂ | 220.05 | Methyl | 4,5-dichloro |

| Ethyl 2-amino-5-chlorobenzoate | 63243-75-4 | C₉H₁₀ClNO₂ | 199.64 | Ethyl | 5-chloro |

| Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | C₈H₈ClNO₂ | 185.61 | Methyl | 5-chloro |

| This compound | Not available | C₁₁H₁₃Cl₂NO₂ | 262.14 (estimated) | Tert-butyl | 4,5-dichloro |

Stability and Handling

- Methyl and ethyl esters are generally stable at room temperature but prone to hydrolysis under basic conditions. Tert-butyl esters, in contrast, exhibit superior stability in acidic environments, aligning with their use in protecting carboxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.